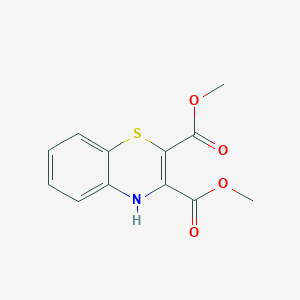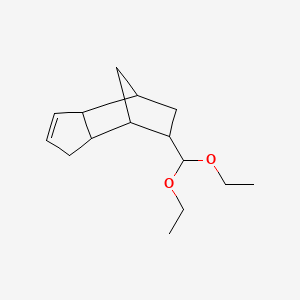
gamma-Resorcylic acid, 3-chloro-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gamma-Resorcylic acid, 3-chloro-4-methyl- is a derivative of resorcinol, a dihydroxybenzene compound. This compound is characterized by the presence of a chlorine atom at the 3-position and a methyl group at the 4-position on the benzene ring. It is a versatile compound with significant applications in various fields, including pharmaceuticals, polymers, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of gamma-Resorcylic acid, 3-chloro-4-methyl- typically involves the chlorination and methylation of resorcinol. One common method is the Friedel-Crafts alkylation, where resorcinol undergoes a reaction with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The chlorination can be achieved using chlorine gas or other chlorinating agents under controlled conditions to ensure selective substitution at the desired position .
Industrial Production Methods
Industrial production of gamma-Resorcylic acid, 3-chloro-4-methyl- often involves large-scale chlorination and methylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of catalysts and controlled reaction environments ensures efficient production while minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions
Gamma-Resorcylic acid, 3-chloro-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various halogenated or alkylated derivatives .
Aplicaciones Científicas De Investigación
Gamma-Resorcylic acid, 3-chloro-4-methyl- has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for its potential therapeutic effects.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of gamma-Resorcylic acid, 3-chloro-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-methylresorcinol
- 4-Chloro-3-methylresorcinol
- 2,4-Dichlororesorcinol
Uniqueness
Gamma-Resorcylic acid, 3-chloro-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications where specific reactivity or biological activity is desired .
Propiedades
Número CAS |
73855-52-4 |
|---|---|
Fórmula molecular |
C8H7ClO4 |
Peso molecular |
202.59 g/mol |
Nombre IUPAC |
3-chloro-2,6-dihydroxy-4-methylbenzoic acid |
InChI |
InChI=1S/C8H7ClO4/c1-3-2-4(10)5(8(12)13)7(11)6(3)9/h2,10-11H,1H3,(H,12,13) |
Clave InChI |
HDYBXCNOZUWZRU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1Cl)O)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





diphenyl-lambda~5~-phosphane](/img/structure/B14457693.png)
![4-Butoxyphenyl 4-propylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14457698.png)





![2-[4-(Difluoromethanesulfonyl)phenyl]-5-phenyl-1,3-oxazole](/img/structure/B14457722.png)


![[2-(Thiophen-2-yl)ethenylidene]cyanamide](/img/structure/B14457729.png)
